

Validating the Structure of 5-Methylpyridin-2(1H)-one: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 5-Methylpyridin-2(1H)-one

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic data for **5-Methylpyridin-2(1H)-one** and its structural isomers, offering a practical framework for validating its structure using common spectroscopic techniques.

Introduction to 5-Methylpyridin-2(1H)-one and its Isomers

5-Methylpyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C₆H₇NO. It exists in a tautomeric equilibrium with its hydroxypyridine form, 5-methylpyridin-2-ol. This tautomerism is sensitive to the solvent environment, which can influence the resulting spectroscopic data. For accurate structural validation, it is essential to compare the experimental data of a synthesized compound with reference data and the expected data for its potential isomers. This guide focuses on the comparison of **5-Methylpyridin-2(1H)-one** with its key positional isomers: 3-Methylpyridin-2(1H)-one, 4-Methylpyridin-2(1H)-one, and 6-Methylpyridin-2(1H)-one.

Spectroscopic Data Comparison

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for **5-Methylpyridin-2(1H)-one** and its isomers. It is important to note that NMR chemical

shifts can vary depending on the solvent used due to the tautomeric nature of these compounds.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Compound	H-3	H-4	H-6	-CH ₃	NH	Solvent
5-Methylpyridin-2(1H)-one	~6.1	~7.3	~7.1	~2.1	~12.5 (broad)	DMSO-d ₆
3-Methylpyridin-2(1H)-one	-	~7.25	~6.13	~2.16	~13.43	DMSO-d ₆ [1]
4-Methylpyridin-2(1H)-one	~6.0	-	~7.0	~2.2	~12.0 (broad)	CDCl ₃
6-Methylpyridin-2(1H)-one	~6.0	~7.4	-	~2.3	~12.0 (broad)	CDCl ₃

Note: Data for 4- and 6-methyl isomers in CDCl₃ are estimations based on related structures and may vary.

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Compound	C-2	C-3	C-4	C-5	C-6	-CH ₃	Solvent
5-Methylpyridin-2(1H)-one	~164	~119	~140	~129	~135	~17	DMSO-d ₆
3-Methylpyridin-2(1H)-one	~165	~128	~138	~120	~135	~17	CDCl ₃
4-Methylpyridin-2(1H)-one	~165	~118	~148	~121	~138	~20	CDCl ₃
6-Methylpyridin-2(1H)-one	~165	~105	~139	~115	~152	~20	CDCl ₃

Note: Data for isomers are based on available literature and database entries; solvent consistency is a key challenge.

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

Compound	N-H Stretch	C=O Stretch	C=C Stretch	C-H Stretch
5-Methylpyridin-2(1H)-one	3400-3200 (broad)	~1660	~1600, ~1550	3100-2850
3-Methylpyridin-2(1H)-one	3400-3200 (broad)	~1655	~1605, ~1560	3100-2850
4-Methylpyridin-2(1H)-one	3400-3200 (broad)	~1650	~1610, ~1565	3100-2850
6-Methylpyridin-2(1H)-one	3400-3200 (broad)	~1650	~1600, ~1570	3100-2850[2]

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion [M] ⁺	[M-CO] ⁺	[M-CH ₃] ⁺	Other Key Fragments
5-Methylpyridin-2(1H)-one	109[3]	81	94	53, 39
3-Methylpyridin-2(1H)-one	109	81	94	53, 39
4-Methylpyridin-2(1H)-one	109	81	94	53, 39
6-Methylpyridin-2(1H)-one	109	81	94	53, 39

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is critical due to the tautomeric nature of the compounds.
- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm, DMSO-d_6 at 2.50 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
 - Process the data similarly to the ^1H spectrum.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm, DMSO-d_6 at 39.52 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Typical parameters: spectral range of 4000-400 cm^{-1} , resolution of 4 cm^{-1} , and 16-32 scans.
- Data Processing: The spectrum is typically presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

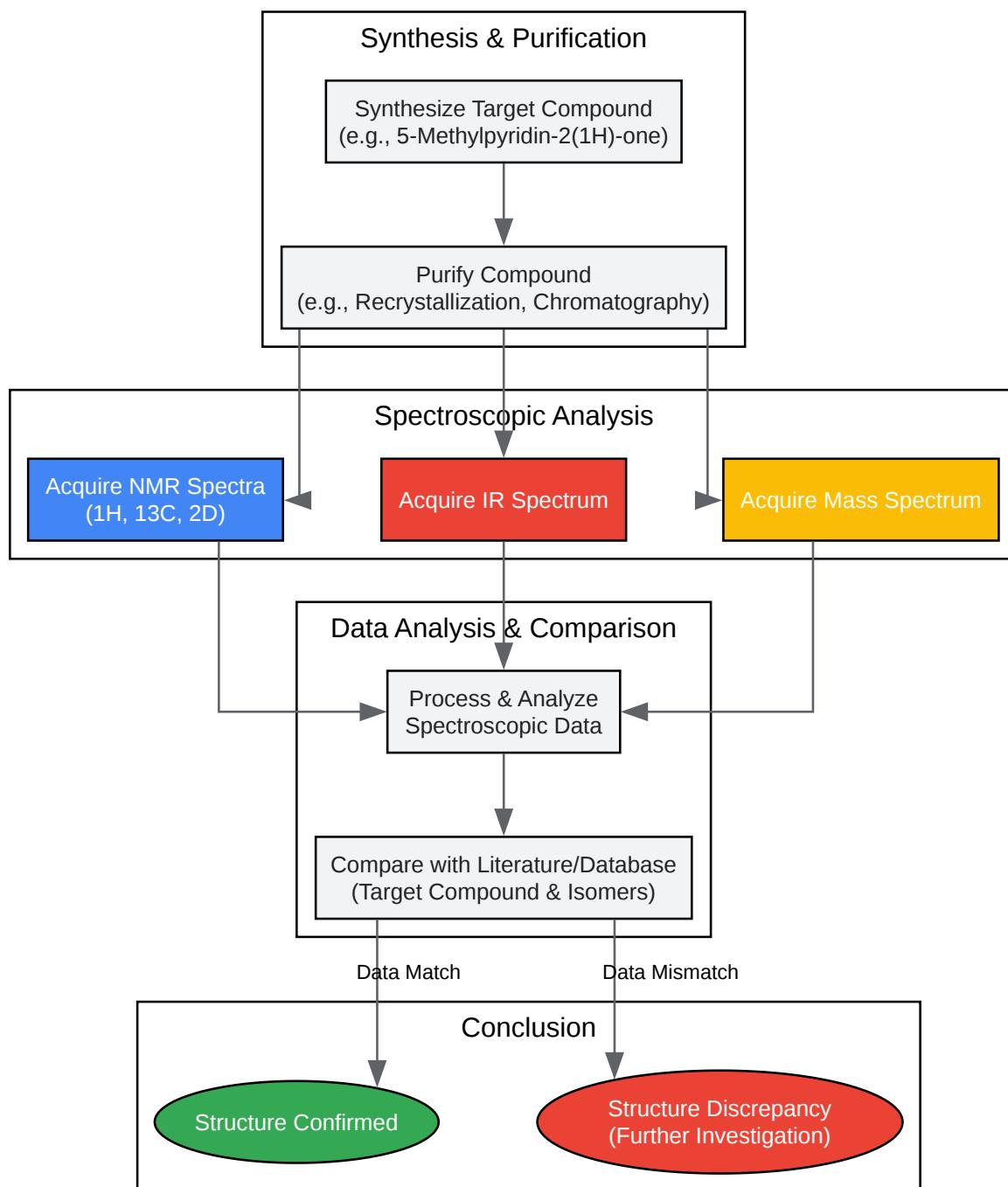
Electron Ionization (EI)-Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Instrument: A mass spectrometer with an electron ionization source.
- Acquisition:
 - Ionize the sample using a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the compound (e.g., m/z 35-200).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like **5-Methylpyridin-2(1H)-one** using spectroscopy.

Workflow for Spectroscopic Structure Validation

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Caption: Logical workflow for validating a chemical structure using spectroscopy.

By systematically following this workflow and carefully comparing the acquired spectroscopic data with the reference data provided in this guide, researchers can confidently validate the structure of synthesized **5-Methylpyridin-2(1H)-one** and distinguish it from its isomers.

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